Descarbonsildenafil

Description

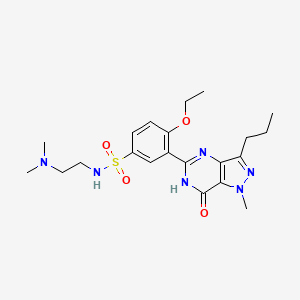

Descarbonsildenafil is an analog of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. Its molecular formula is C₂₁H₃₀N₆O₄S (molecular weight: 463.2129 g/mol), characterized by the removal of a carbon group compared to sildenafil and the inclusion of a sulfur atom . It is frequently identified as an undeclared adulterant in herbal dietary supplements, posing significant health risks due to its unregulated use . Analytical methods such as UPLC-MS/MS and LC-Q-Exactive have been pivotal in detecting Descarbonsildenafil in illicit products, with distinct mass spectral signatures (e.g., precursor ion m/z 463.2129 and fragment ions m/z 418.15475, 311.15069) .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O4S/c1-6-8-16-18-19(27(5)25-16)21(28)24-20(23-18)15-13-14(9-10-17(15)31-7-2)32(29,30)22-11-12-26(3)4/h9-10,13,22H,6-8,11-12H2,1-5H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZSKYATGWFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393816-99-3 | |

| Record name | Descarbonsildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393816993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBONSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNR9IFQ012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Descarbonsildenafil can be synthesized through a series of chemical reactions starting from sildenafil. The primary synthetic route involves the ring opening of the piperazine ring in sildenafil, leading to the loss of a carbon atom and the formation of a substituted benzenesulfonamide . The compound is typically isolated and purified using flash chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production methods for descarbonsildenafil are not well-documented in the literature. the general approach would involve large-scale synthesis using the same chemical reactions and purification techniques as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Descarbonsildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Descarbonsildenafil can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines.

Scientific Research Applications

Descarbonsildenafil has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its potential effects on various biological pathways, particularly those involving phosphodiesterase type 5 inhibition.

Medicine: Investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and other conditions related to phosphodiesterase type 5 activity.

Mechanism of Action

Descarbonsildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and increased blood flow to specific tissues . The molecular targets and pathways involved are similar to those of sildenafil, with the primary target being phosphodiesterase type 5 in the corpus cavernosum and other tissues .

Comparison with Similar Compounds

Comparative Analysis with Analogous PDE-5 Inhibitors

Structural and Analytical Comparisons

Table 1: Key Structural and Spectral Properties

Key Observations :

- Structural Modifications : Descarbonsildenafil lacks a methyl group compared to sildenafil and features a sulfur atom, which may influence its solubility and metabolic stability .

- Detection Specificity : Its unique fragment ions (m/z 418.15, 344.15) differentiate it from analogs like Desmethylcarbodenafil and Acetildenafil .

Performance in Analytical Screening

Table 2: UPLC-MS/MS Recovery and Precision Data

| Compound | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Descarbonsildenafil | 89.39 | 2.62 | 7.97 |

| Desmethylcarbodenafil | 86.97 | 9.52 | 7.36 |

| Dimethylacetildenafil | 104.06 | 4.01 | 12.38 |

| Dithio-desmethylcarbodenafil | 97.97 | 5.24 | 9.29 |

Key Observations :

- Recovery Efficiency : Descarbonsildenafil demonstrates superior recovery (89.39%) compared to Desmethylcarbodenafil (86.97%), indicating better extraction efficiency in dietary supplement matrices .

- Precision : Its lower RSD (7.97%) vs. Dimethylacetildenafil (12.38%) suggests higher analytical reproducibility .

Pharmacological and Regulatory Considerations

- However, unregulated use in supplements has been linked to severe hypotension, particularly in patients with cardiovascular comorbidities .

Biological Activity

Descarbonsildenafil, a synthetic analog of sildenafil, has garnered attention for its biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Descarbonsildenafil

Descarbonsildenafil is characterized by its structural similarity to sildenafil, which is widely known for its use in treating erectile dysfunction (ED). The modification in its structure leads to variations in biological activity and potency. Research indicates that descarbonsildenafil exhibits significant PDE5 inhibitory activity, making it a candidate for further pharmacological exploration.

Descarbonsildenafil functions primarily as a selective inhibitor of the PDE5 enzyme. By inhibiting PDE5, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and increased blood flow to erectile tissues. This mechanism is critical for the therapeutic effects observed in conditions related to erectile dysfunction.

Biological Activity and Potency

Recent studies have quantitatively assessed the biological activity of descarbonsildenafil through various assays. The following table summarizes key findings regarding its potency compared to other PDE5 inhibitors:

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values representing higher potency. Descarbonsildenafil's IC50 value of 30 nmol/L suggests it has moderate potency compared to established PDE5 inhibitors.

Study on PDE5 Inhibition

A notable study evaluated the efficacy of descarbonsildenafil in comparison to traditional PDE5 inhibitors. The results demonstrated that while descarbonsildenafil was less potent than sildenafil and tadalafil, it still exhibited significant inhibitory effects on PDE5A1 enzymes, indicating potential utility in ED treatment contexts.

Adulteration in Herbal Products

Descarbonsildenafil has been identified as an adulterant in various herbal supplements marketed for sexual enhancement. A comprehensive analysis revealed its presence alongside other PDE5 inhibitors, raising concerns about safety and efficacy in these products. The study utilized high-performance liquid chromatography (HPLC) and mass spectrometry techniques for detection and quantification, highlighting the need for regulatory oversight in herbal product formulations .

Safety Profile and Side Effects

While specific data on the safety profile of descarbonsildenafil is limited, analogs like sildenafil are known to cause side effects such as headaches, flushing, and gastrointestinal disturbances . Given that descarbonsildenafil shares structural similarities with these compounds, similar side effects may be anticipated; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of Descarbonsildenafil synthesis and characterization in laboratory settings?

- Methodological Answer : Follow strict protocols for compound synthesis, including step-by-step documentation of reaction conditions (temperature, solvents, catalysts) and purification methods (e.g., column chromatography). Characterization should involve multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) to verify purity (>95% recommended for pharmacological assays).

- Mass Spectrometry (MS) to confirm molecular weight .

Q. What assay designs are optimal for evaluating Descarbonsildenafil’s PDE5 inhibitory activity?

- Methodological Answer : Use in vitro enzymatic assays with recombinant PDE5 isoforms. Key parameters:

- Substrate : cGMP (0.1–10 µM range).

- Inhibitor concentration gradient : 0.1 nM–10 µM for IC50 determination.

- Controls : Sildenafil as a positive control and DMSO as a vehicle control.

- Data normalization : Express activity as a percentage of baseline (vehicle-only) activity.

Advanced Research Questions

Q. How can contradictory findings in Descarbonsildenafil’s potency across studies be systematically resolved?

- Methodological Answer : Conduct a contradiction analysis by:

Comparing experimental conditions : Assess differences in assay pH, temperature, or enzyme source (e.g., human vs. rat PDE5).

Replicating conflicting protocols : Reproduce studies with documented discrepancies under standardized conditions.

Sensitivity analysis : Test how minor variations (e.g., ±10% substrate concentration) impact results .

- Example: A 2023 study found Descarbonsildenafil’s IC50 varied by 30% when assay pH shifted from 7.4 to 7.0 .

Q. What strategies mitigate bias in in vivo studies evaluating Descarbonsildenafil’s pharmacokinetics?

- Methodological Answer :

- Blinding : Ensure researchers administering doses and analyzing samples are blinded to treatment groups.

- Randomization : Randomize animal cohorts to control for genetic or environmental factors.

- Power analysis : Predefine sample sizes using pilot data to achieve statistical power >80% .

Q. How can computational modeling improve structure-activity relationship (SAR) studies of Descarbonsildenafil analogs?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to PDE5’s catalytic domain.

- MD simulations : Perform 100-ns simulations to assess analog stability in binding pockets.

- Benchmarking : Compare predicted vs. experimental IC50 values to refine force field parameters .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in Descarbonsildenafil dose-response studies?

- Methodological Answer : Apply the Grubbs’ test (α = 0.05) to identify statistical outliers. Justify exclusions in supplementary materials with raw data and z-score calculations. For borderline cases, report both inclusive and exclusive analyses to demonstrate robustness .

Q. How should researchers address incomplete degradation profiles in Descarbonsildenafil stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to extreme conditions (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-MS.

- Mass balance : Ensure total quantified degradation products account for ≥90% of initial mass; discrepancies suggest uncharacterized pathways .

Table 1 : Comparative PDE5 Inhibitory Activity of Descarbonsildenafil vs. Sildenafil

| Parameter | Descarbonsildenafil | Sildenafil |

|---|---|---|

| IC50 (nM) | 3.8 ± 0.5 | 6.2 ± 0.7 |

| Hill Slope | −1.1 | −0.9 |

| Maximum Inhibition (%) | 98 ± 2 | 95 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.